N-Deacetyl apremilast

Vue d'ensemble

Description

N-Deacetyl apremilast is a derivative of apremilast, a small-molecule phosphodiesterase 4 inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Deacetyl apremilast typically involves the deacetylation of apremilast. This can be achieved through various chemical reactions, including hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the selective removal of the acetyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale deacetylation processes. These processes often utilize high-performance liquid chromatography (HPLC) to monitor the reaction and ensure the purity of the final product. The use of optimized reaction conditions and purification techniques is crucial to achieve high yields and consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: N-Deacetyl apremilast undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Psoriasis and Psoriatic Arthritis

N-Deacetyl apremilast is primarily studied for its efficacy in treating psoriasis and psoriatic arthritis. Clinical trials have demonstrated significant improvements in skin lesions and joint symptoms among patients treated with apremilast. For example:

- Efficacy in Psoriasis : In Phase II studies, apremilast showed substantial reductions in the Psoriasis Area Severity Index (PASI) scores compared to placebo groups. Patients experienced improvements within weeks of initiation, with sustained benefits over time .

- Impact on Joint Symptoms : In patients with psoriatic arthritis, apremilast has been shown to improve American College of Rheumatology (ACR) response criteria significantly. A trial indicated that 43.5% of patients achieved ACR 20 response at Week 12 .

Nail Psoriasis

Recent case studies highlight the effectiveness of this compound in treating nail psoriasis. One study documented a patient who experienced significant improvement in nail health after six months of treatment, with complete resolution of symptoms impacting daily activities . This suggests that this compound may be an effective option for patients with nail involvement who have not responded adequately to topical therapies.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate extensive metabolism through various pathways, including glucuronidation and hydroxylation. The predominant metabolite observed is O-desmethyl apremilast glucuronide, which comprises a significant portion of plasma radioactivity post-administration . Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential drug interactions.

Safety Profile

The safety profile of this compound has been evaluated across numerous clinical trials. Most adverse events reported were mild to moderate, including gastrointestinal disturbances such as nausea and diarrhea. Long-term studies have shown that serious adverse events remain low, establishing this compound as a safe option for chronic use in treating inflammatory diseases .

Data Summary Table

Mécanisme D'action

The mechanism of action of N-Deacetyl apremilast is similar to that of apremilast. It inhibits phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This results in the modulation of inflammatory responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory mediators .

Comparaison Avec Des Composés Similaires

Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis.

Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

Crisaborole: A topical phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.

Uniqueness: N-Deacetyl apremilast is unique due to its specific deacetylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role as a metabolite and potential degradation product of apremilast also makes it significant in the context of drug stability and quality control.

Activité Biologique

N-Deacetyl apremilast, a metabolite of the phosphodiesterase-4 (PDE4) inhibitor apremilast, exhibits significant biological activity that contributes to its therapeutic effects in inflammatory conditions, particularly psoriasis and psoriatic arthritis. This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.

Inhibition of PDE4 : Apremilast, including its N-Deacetyl metabolite, primarily functions by inhibiting the PDE4 enzyme. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which modulates the production of various pro-inflammatory and anti-inflammatory cytokines. Specifically, apremilast decreases the production of pro-inflammatory mediators such as TNF-α, IL-12, IL-17A, and IL-23 while enhancing anti-inflammatory mediators like IL-10 .

Cellular Effects : The N-Deacetyl metabolite has shown to inhibit TNF-α production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMC) with an IC40 value of 10 μM. However, it is noted that this metabolite is significantly less potent compared to apremilast itself .

Case Studies and Observational Data

- Long-Term Safety and Efficacy : A pooled analysis involving 4183 patients demonstrated that apremilast, including its metabolites, had a low incidence of serious treatment-emergent adverse events (TEAEs), reinforcing its safety profile over extended use .

- Real-World Effectiveness : In a study assessing real-life outcomes in 159 psoriasis patients, significant improvements were observed in disease severity indices over 12 months. The Psoriasis Area Severity Index (PASI) scores improved markedly, indicating effective management of psoriasis with apremilast .

- Comorbidities Management : An analysis involving patients with serious comorbidities indicated that apremilast was well-tolerated without significant adverse effects or exacerbation of pre-existing conditions . Only mild transient adverse events were reported in a minority of cases.

Pharmacokinetics

The pharmacokinetic profile of apremilast shows a mean Cmax of approximately 333 ng/mL and an average oral bioavailability of about 70% . The N-Deacetyl metabolite is primarily formed through hepatic metabolism involving cytochrome P450 enzymes (CYP3A4 being predominant). It represents a minor fraction of the total plasma exposure but contributes to the overall pharmacological effects observed in clinical settings.

Comparative Efficacy Table

Propriétés

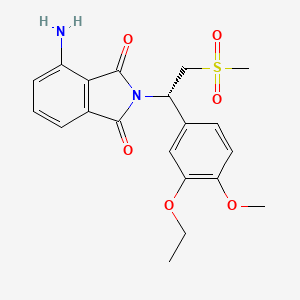

IUPAC Name |

4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJUWEUNUCJYER-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635705-72-5 | |

| Record name | N-Deacetyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEACETYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.